molecular formula C12H16N2O3 B8603092 Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate

Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate

Cat. No. B8603092
M. Wt: 236.27 g/mol
InChI Key: IFXHQNYVFLYJJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(4-formyl-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8-5-9(7-15)6-10(13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

IFXHQNYVFLYJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc(CO)cc(NC(=O)OC(C)(C)C)n1
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Synthesis routes and methods II

Procedure details

2-Chloro-6-methyl-pyridine-4-carbaldehyde (13-2, 0.609 g, 3.91 mmol), tert-butylcarbamate (0.550 g, 4.70 mmol), cesium carbonate (1.91 g, 5.87 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.036 g, 0.040 mmol) and Xantphos (0.068 g, 0.030 mmol) were stirred in 10 mL of anhydrous dioxane under N2. The reaction was heated to 80° C. and after 18 hours the reaction was cooled to room temperature. The mixture was diluted with water and extracted 3× with EtOAc. The extracts were dried over Na2SO4, filtered and concentrated. Purification by flash column chromatography afforded impure tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate. This aldehyde was dissolved in 2 mL of 1,2-dichloroethane. N-Acetylpiperazine (0.074 g, 0.58 mmol) was added followed by addition of 0.05 mL HOAc and NaBH(OAc)3 (0.122 g, 0.58 mmol). After 3 hours the reaction was quenched by the addition of half-saturated NaHCO3 (aq). The mixture was extracted 3× with DCM (dichloromethane) and the extracts were dried over Na2SO4, filtered and concentrated to afford the titled compound, 13-3. 1H NMR (CDCl3) δ 7.67 (s, 1H), 7.47 (s, 1H), 6.84 (s, 1H), 3.64 (t, 2H, J=4.9 Hz), 3.47 (m, 4H), 2.44 (m, 7H), 2.09 (s, 3H), 1.51 (s, 9H).
Quantity
0.609 g
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0.55 g
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reactant
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1.91 g
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reactant
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0.068 g
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reactant
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10 mL
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0.036 g
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Synthesis routes and methods III

Procedure details

Dess-Martin periodinane (50.0 g, 0.118 mol, 1.34 eq) was portionwise added to a solution of 4 (21.0 g, 0.088 mol) in dichloromethane:pyridine 10:1 (1.1 L). The resulting solution was stirred at room temperature for 2 h and then water (700 mL) was added. The mixture was stirred for a further 5 min, and then the layers were separated. The aqueous layer was extracted with dichloromethane (1×11), the combined organic phase dried and the solvent evaporated to give a brown solid which was purified by column chromatography (EtOAc:hexane 1:2) to afford (4-formyl-6-methyl-pyridine-2-yl)-carbamic acid tert-butyl ester 5 (20.5 g, 99%) as a pale orange solid.
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50 g
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4
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21 g
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dichloromethane pyridine
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1.1 L
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700 mL
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